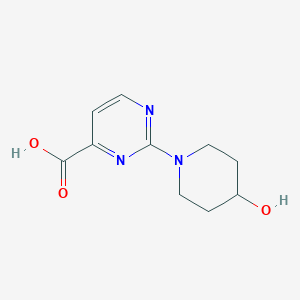

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H13N3O3 It features a pyrimidine ring substituted with a hydroxypiperidine group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of 4-hydroxypiperidine with a pyrimidine derivative. One common method includes the use of 4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with 4-hydroxypiperidine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Oxidation of the Hydroxyl Group

The hydroxyl group (-OH) on the piperidine ring is susceptible to oxidation, yielding derivatives with altered functional groups. This reaction is critical for modifying the compound’s biological activity or physicochemical properties.

-

Mechanism : Oxidation typically involves conversion of the secondary alcohol to a ketone or further oxidized derivatives (e.g., carboxylic acid).

-

Conditions : Common oxidizing agents include KMnO₄, CrO₃, or Dess-Martin periodinane, depending on the desired product.

-

Products : Oxidation results in derivatives such as 2-(4-ketopiperidin-1-yl)pyrimidine-4-carboxylic acid.

This reaction is foundational for generating analogs with enhanced stability or selectivity in drug discovery applications.

Nucleophilic Substitution on the Pyrimidine Ring

The pyrimidine ring’s electrophilic carbon atoms enable nucleophilic substitution reactions, particularly at position 2, where the piperidine moiety is attached.

The synthesis often involves pre-activation of the pyrimidine (e.g., via halogenation) to enhance electrophilicity, followed by nucleophilic attack .

Amidation of the Carboxylic Acid Group

The carboxylic acid (-COOH) group undergoes amidation to form derivatives with improved pharmacokinetic profiles or therapeutic activity.

-

Mechanism : The carboxylic acid reacts with amines or amine equivalents (e.g., Grignard reagents) to form amides.

-

Conditions : Common coupling agents include 1,1'-carbonyldiimidazole (CDI) or HATU for efficient amidation .

-

Products : Amides such as N-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-carboxamide (structurally analogous) .

This reaction is pivotal for generating lipophilic derivatives with enhanced oral bioavailability, as demonstrated in kinase inhibitor studies .

Structural Modifications for Biological Targeting

The compound’s reactivity enables tailored modifications to optimize interactions with biological targets (e.g., kinases, enzymes).

-

Hinge-Binding Groups : Introduction of heterocyclic motifs (e.g., pyrazolo[3,4-b]pyridine) via SₙAr reactions enhances binding affinity to kinase ATP-binding sites .

-

Linker Optimization : Varying the linker between the piperidine and lipophilic substituents improves selectivity and metabolic stability .

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets and pathways, particularly those involved in cell proliferation and apoptosis. The compound may inhibit key enzymes or receptors, leading to the suppression of cancer cell growth and induction of cell death .

Comparison with Similar Compounds

Similar Compounds

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

4-Hydroxypiperidine: Lacks the pyrimidine ring but shares the hydroxypiperidine moiety.

Piperidine derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxypiperidine group and a pyrimidine ring makes it a valuable scaffold for the development of novel therapeutic agents and materials.

Biological Activity

2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its potential pharmacological applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C10H12N3O3 with a molecular weight of approximately 220.22 g/mol. The structural features include a pyrimidine ring substituted with a hydroxypiperidine moiety, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N3O3 |

| Molecular Weight | 220.22 g/mol |

| Functional Groups | Hydroxypiperidine, Carboxylic Acid |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activities. For instance, studies have shown that certain derivatives possess significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. It has demonstrated the ability to scavenge free radicals, which is crucial in combating oxidative stress-related diseases . In particular, its effectiveness as a radical scavenger has been linked to its structural characteristics.

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may exert anti-inflammatory effects by modulating pathways associated with inflammation. It has been shown to inhibit key enzymes involved in inflammatory processes, such as lipoxygenase (LOX), with IC50 values indicating strong potency .

Potential Anti-cancer Activity

Recent investigations have highlighted the potential of this compound as an anti-cancer agent. Some derivatives have exhibited selective cytotoxicity against various cancer cell lines, suggesting that they may interfere with tumor growth mechanisms .

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

- Receptor Binding : Interaction with specific receptors or enzymes, leading to modulation of cellular pathways.

- Enzyme Inhibition : Inhibition of enzymes such as LOX and cyclooxygenase (COX), contributing to its anti-inflammatory and potential anti-cancer properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 5-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine | Chlorine substitution at position 5 | Moderate antimicrobial activity |

| 6-Cyclopropyl-2-(4-hydroxypiperidin-1-yl) | Cyclopropyl group addition | Enhanced anti-inflammatory effects |

| 5-Bromo derivative | Bromine substitution | Increased cytotoxicity against cancer cells |

The presence of different substituents can significantly influence the pharmacological profile of these compounds. For example, the introduction of halogen atoms has been correlated with enhanced antimicrobial and cytotoxic activities.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as novel antimicrobial agents.

- Anti-inflammatory Research : In vitro assays revealed that certain derivatives reduced nitric oxide production in macrophages by up to 50%, highlighting their anti-inflammatory potential .

- Cancer Cell Line Testing : A series of derivatives were tested against MCF-7 breast cancer cells, showing IC50 values in the low micromolar range which suggests promising anticancer properties.

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C10H13N3O3/c14-7-2-5-13(6-3-7)10-11-4-1-8(12-10)9(15)16/h1,4,7,14H,2-3,5-6H2,(H,15,16) |

InChI Key |

GZPRDIWFURLDFN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CC(=N2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.